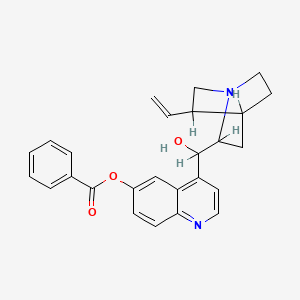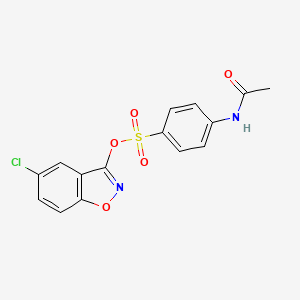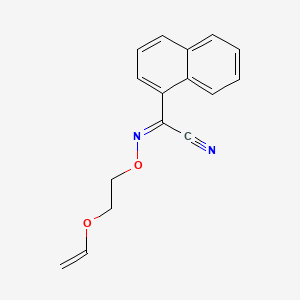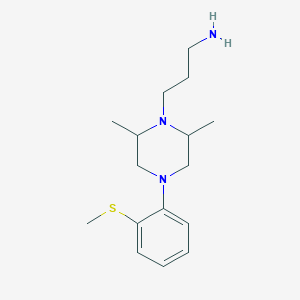![molecular formula C13H26O2 B14451259 [(2S,3R)-3-decyloxiran-2-yl]methanol CAS No. 74985-25-4](/img/structure/B14451259.png)
[(2S,3R)-3-decyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R)-3-decyloxiran-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in various chemical reactions. The stereochemistry of this compound is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-decyloxiran-2-yl]methanol typically involves the epoxidation of alkenes followed by the introduction of a hydroxyl group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of robust chiral catalysts and optimized reaction conditions is crucial for maintaining high enantioselectivity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3R)-3-decyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various functionalized alcohols, amines, and ethers.
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-3-decyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2S,3R)-3-decyloxiran-2-yl]methanol involves its reactivity as an epoxide and alcohol. The epoxide ring can undergo ring-opening reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These properties make it a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-decyloxiran-2-yl]methanol: The enantiomer of [(2S,3R)-3-decyloxiran-2-yl]methanol with opposite stereochemistry.
(2S,3S)-3-decyloxiran-2-yl]methanol: A diastereomer with different spatial arrangement.
(2R,3R)-3-decyloxiran-2-yl]methanol: Another diastereomer with different spatial arrangement.
Uniqueness
This compound is unique due to its specific (2S,3R) configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
74985-25-4 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
[(2S,3R)-3-decyloxiran-2-yl]methanol |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-14H,2-11H2,1H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
WTHQANRNUUMWPW-OLZOCXBDSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@@H]1[C@@H](O1)CO |
Kanonische SMILES |
CCCCCCCCCCC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


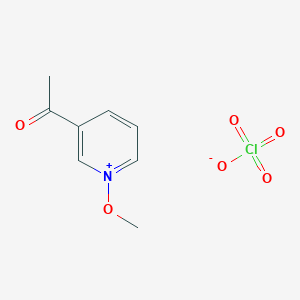
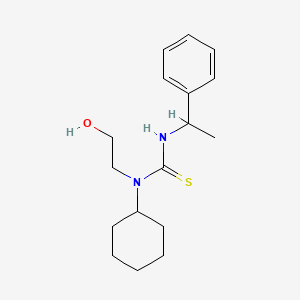
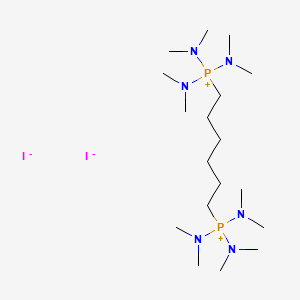
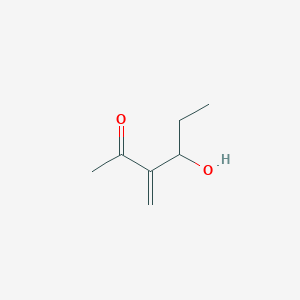
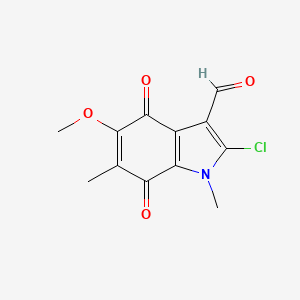
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
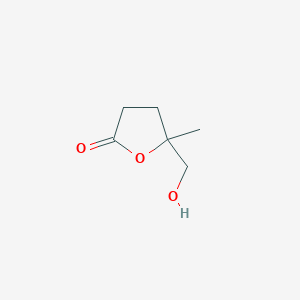
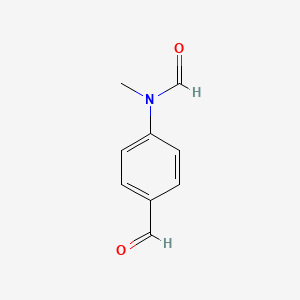
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
